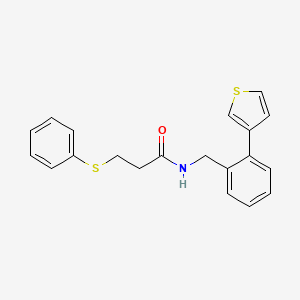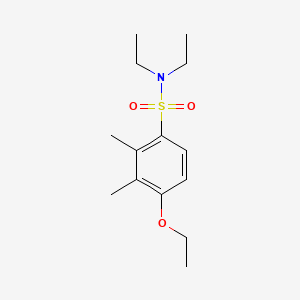
(4'-methyl-4-biphenylyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methylbiphenyl-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is commonly used in pharmaceutical testing and research due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-ylamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Methylbiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4’-Methylbiphenyl-4-ylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired product but often involve the use of a catalyst and a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Methylbiphenyl-4-ylamine hydrochloride can yield various oxidized derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4’-Methylbiphenyl-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms. Its ability to interact with various biological molecules makes it a useful tool in biochemical research.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies. Its unique properties allow for the exploration of new treatment options for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of 4’-Methylbiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
4’-Methylbiphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
4’-Methylbiphenyl-2-ylamine: This compound has a similar structure but differs in the position of the amine group. This difference can lead to variations in reactivity and biological activity.
4’-Methylbiphenyl-3-ylamine: This compound also has a similar structure but with the amine group in a different position. This can affect its chemical and biological properties.
The uniqueness of 4’-Methylbiphenyl-4-ylamine hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
特性
CAS番号 |
1204-78-0; 811842-54-3 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 |
IUPAC名 |
4-(4-methylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12;/h2-9H,14H2,1H3;1H |
InChIキー |
BHDHDZPUPWUCJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)


![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-fluorobenzamide](/img/structure/B2846329.png)

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2846336.png)
